5.5-Fold CYP11B2 Potency Gain Compared to Unsubstituted 1-Benzyl-1H-imidazole
The 4-fluorobenzyl moiety is the critical determinant for CYP11B2 affinity. In the foundational 1-benzyl-1H-imidazole series reported by Roumen et al. (2010), the 4-fluoro-substituted analogue 1-(4-fluorobenzyl)-1H-imidazole inhibits human CYP11B2 with an IC₅₀ of 330 nM [1]. By contrast, the unsubstituted parent 1-benzyl-1H-imidazole yields an IC₅₀ of 1799 nM in the same enzymatic assay [2]. The resulting 5.5-fold potency advantage is directly attributable to the electronic and steric contributions of the para-fluoro substituent.
| Evidence Dimension | CYP11B2 enzymatic inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 330 nM (1-(4-fluorobenzyl)-1H-imidazole, the core scaffold of the target compound) |
| Comparator Or Baseline | IC₅₀ = 1799 nM (1-benzyl-1H-imidazole; unsubstituted benzyl analog) |
| Quantified Difference | 5.5-fold lower IC₅₀ (greater potency) for the 4-fluoro analogue |
| Conditions | Recombinant human CYP11B2 expressed in V79MZh cells; substrate 11-deoxycorticosterone; Roumen et al., J. Med. Chem. 2010. |
Why This Matters
Procuring the 4-fluorobenzyl building block directly delivers a >5-fold potency advantage for CYP11B2 inhibitor programs, eliminating the need for late-stage fluorination or re-screening of less active unsubstituted scaffolds.
- [1] BRENDA Enzyme Database. Ligand: 1-(4-fluorobenzyl)-1H-imidazole. CYP11B2 IC₅₀ = 0.00033 mM (330 nM). View Source
- [2] BindingDB Ki Summary. BDBM7887 (1-benzyl-1H-imidazole). CYP11B2 IC₅₀ = 1799 nM. Data from Roumen et al., J. Med. Chem. 2010. View Source
